N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, an FeCl3-catalyzed aerobic oxidation reaction can be used for the synthesis of benzoxazole derivatives .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, microwave-assisted synthesis, and other advanced techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and catalyst use .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit various enzymes and receptors, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and compound structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide include:
Benzimidazole: An analog with the oxygen replaced by a nitrogen.
Benzothiazole: An analog with the oxygen replaced by a sulfur.
Benzopyrrole (Indole): An analog without the oxygen atom.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoxazole core provides stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H24N2O2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C25H24N2O2/c1-16-19(24-27-21-9-5-6-11-22(21)29-24)8-7-10-20(16)26-23(28)17-12-14-18(15-13-17)25(2,3)4/h5-15H,1-4H3,(H,26,28) |
InChI Key |
UZISJKMOXSXCKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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